molecular formula C11H13NO2 B3330757 6,8-Dimethoxy-3,4-dihydroisoquinoline CAS No. 73903-24-9

6,8-Dimethoxy-3,4-dihydroisoquinoline

Cat. No. B3330757
CAS RN: 73903-24-9
M. Wt: 191.23 g/mol
InChI Key: YINJJMVDTROKAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6,8-Dimethoxy-3,4-dihydroisoquinoline involves several methods. One common approach is the reaction of 1,2,3,4-tetrahydroisoquinoline with p-toluenesulfonic acid monohydrate in the presence of acetic anhydride . This reaction leads to the formation of the desired compound. Researchers have also explored alternative synthetic routes using different reagents and conditions .


Chemical Reactions Analysis

  • Functional group transformations : Researchers have explored reactions to introduce additional functional groups, such as fluorine or ethoxy substituents .

Scientific Research Applications

Chemical Reactions and Properties

  • Partial O-Demethylation: 6,8-Dimethoxy-3,4-dihydroisoquinoline undergoes partial O-demethylation through controlled acid hydrolysis, leading to the formation of monophenols. This process demonstrates selective cleavage at different methoxyl groups depending on the isomer involved (Brossi & Teitel, 1970).
  • Photophysical Properties: The photophysical properties of 6,8-Dimethoxy-3,4-dihydroisoquinoline solutions are influenced by acid-base interactions. These properties are linked to emission centers formed by solvated initial molecules and their protonated cationic forms (Dubouski et al., 2006).

Synthesis and Applications

  • Novel Reactions: The compound participates in novel reactions with various electron-deficient olefins, leading to the formation of cycloadducts through 'one-pot' generation and cycloaddition of 1,3- and 1,4-dipoles (Nyerges et al., 2005).
  • Enantioselective Synthesis: It can be used in the enantioselective synthesis of various alkaloids, such as tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids, demonstrating its utility in the preparation of complex natural products (Blank & Opatz, 2011).

Pharmacological Applications

  • Cytotoxicity and Docking Simulation: Compounds derived from 6,8-Dimethoxy-3,4-dihydroisoquinoline showed potential cytotoxic effects against various cancer cell lines. These compounds were evaluated through docking simulation for their interaction with proteins involved in cancer cell apoptosis (Saleh et al., 2020).

Molecular Interactions and Structural Analysis

  • Tautomeric Conversions: The structure of 6,8-Dimethoxy-3,4-dihydroisoquinoline derivatives and their tautomeric conversions have been studied, providing insights into their molecular conformation and electron distribution (Davydov et al., 1995).

Extraction from Natural Sources

  • Extraction from Ancistrocladus tectorius: 6,8-Dimethoxy-3,4-dihydroisoquinoline has been extracted from the bark of Ancistrocladus tectorius, a natural source, along with other isoquinoline alkaloids. This highlights its occurrence in the natural environment and potential for natural product research (Montagnac et al., 1995).

properties

IUPAC Name

6,8-dimethoxy-3,4-dihydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-13-9-5-8-3-4-12-7-10(8)11(6-9)14-2/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINJJMVDTROKAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=NCC2)C(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dimethoxy-3,4-dihydroisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
8
Citations
M Miyazaki, N Ando, K Sugai, Y Seito… - The Journal of …, 2011 - ACS Publications
A catalytic asymmetric allylation of 3,4-dihydroisoquinoline was carried out with allyltrimethoxylsilane-Cu as the nucleophile in the presence of DTBM-SEGPHOS as the chiral ligand …
Number of citations: 76 pubs.acs.org
SM Kupchan, S Kubota, E Fujita… - Journal of the …, 1966 - ACS Publications
Evidence is presented for assignment of structure and configuration (I) to cissampareine. Elemental analysis and molecular weight determination by mass spectrometry supported a …
Number of citations: 32 pubs.acs.org
HP Kim, H Yu, H Kim, SH Kim, D Lee - Molecules, 2018 - mdpi.com
A mild and highly efficient metal-free oxidative α-cyanation of N-acyl/sulfonyl 1,2,3,4-tetrahydroisoquinolines (THIQs) has been accomplished at an ambient temperature via DDQ …
Number of citations: 10 www.mdpi.com
G Bringmann, R Brun, M Kaiser, S Neumann - European journal of …, 2008 - Elsevier
The naphthylisoquinoline alkaloids (NIQs) represent a class of natural products with manifold activities against various tropical diseases. They are isolated from rare and difficult-to-…
Number of citations: 29 www.sciencedirect.com
H Yu, H Kim, SH Baek, D Lee - Frontiers in Chemistry, 2020 - frontiersin.org
A highly efficient metal-free oxidative direct C(sp 3 )–H functionalization of N-acyl/sulfonyl 1,2,3,4-tetrahydroisoquinolines (THIQs) with a wide range of electron-rich nucleophiles was …
Number of citations: 4 www.frontiersin.org
M Chrzanowska, A Grajewska… - Chemical …, 2016 - ACS Publications
In the past decade, the asymmetric synthesis of chiral nonracemic isoquinoline alkaloids, a family of natural products showing a wide range of structural diversity and biological and …
Number of citations: 292 pubs.acs.org
A Brossi - Symposium on the Chemistry of Natural Products …, 1969 - jstage.jst.go.jp
(k)7 and T77 Page 1 Symposium on the chemistry of natural products NII-Electronic Library Service Symposiumon the chemistry of natural products 24 Pre aration of Phenolic Iso …
Number of citations: 2 www.jstage.jst.go.jp
RW Gray, AS Dreiding - Helvetica Chimica Acta, 1980 - Wiley Online Library
A new Synthesis of 8‐Hydroxy‐2‐methyl‐1,2,3,4‐tetrahydroisoquinoline Vilsmeier formylation of N‐[2‐(3,5‐dimethoxyphenyl)ethyl]‐trifluoroacetamide (5) yielded the aldehyde 6, which …
Number of citations: 11 onlinelibrary.wiley.com

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